

Application Note: Analytical Methods for Quantifying Ivermectin in Tissue Samples

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Compound of Interest

Compound Name: Ivomec

Cat. No.: B10770092

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Ivermectin is a potent, broad-spectrum antiparasitic agent widely used in both veterinary and human medicine.^{[1][2]} Monitoring its concentration in edible tissues is crucial for food safety and regulatory compliance, while its quantification in various tissues is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed protocols and comparative data for the two most common and robust analytical methods for ivermectin quantification in tissue samples: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Techniques

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This is a well-established and reliable method for ivermectin analysis. Since ivermectin is not naturally fluorescent, the method requires a chemical derivatization step after extraction to convert the analyte into a fluorescent product. This derivative can then be detected with high sensitivity. While requiring an extra sample preparation step, HPLC-FLD is a cost-effective and robust technique available in most analytical laboratories.^{[3][4][5]}

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity.^{[6][7]} This technique separates ivermectin from the sample matrix using liquid chromatography and then uses two stages of mass analysis for unambiguous identification and quantification. It eliminates the need for chemical derivatization and can achieve very low limits of detection, making it ideal for residue analysis and studies requiring high sensitivity.^{[5][6]}

Quantitative Method Parameters

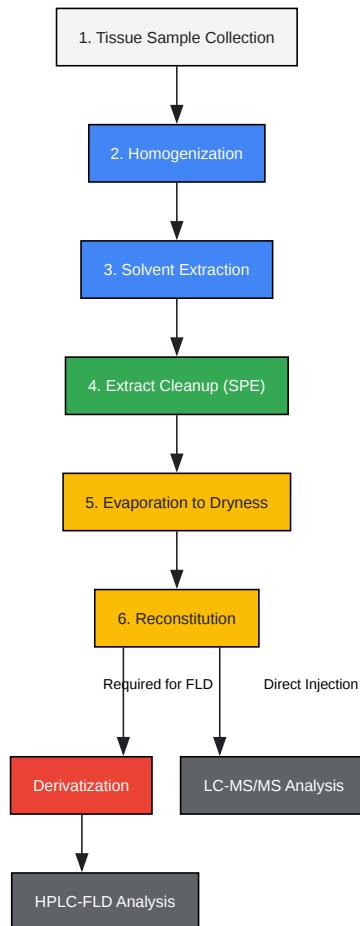
The following table summarizes key validation parameters for various analytical methods used to quantify ivermectin in different tissue types.

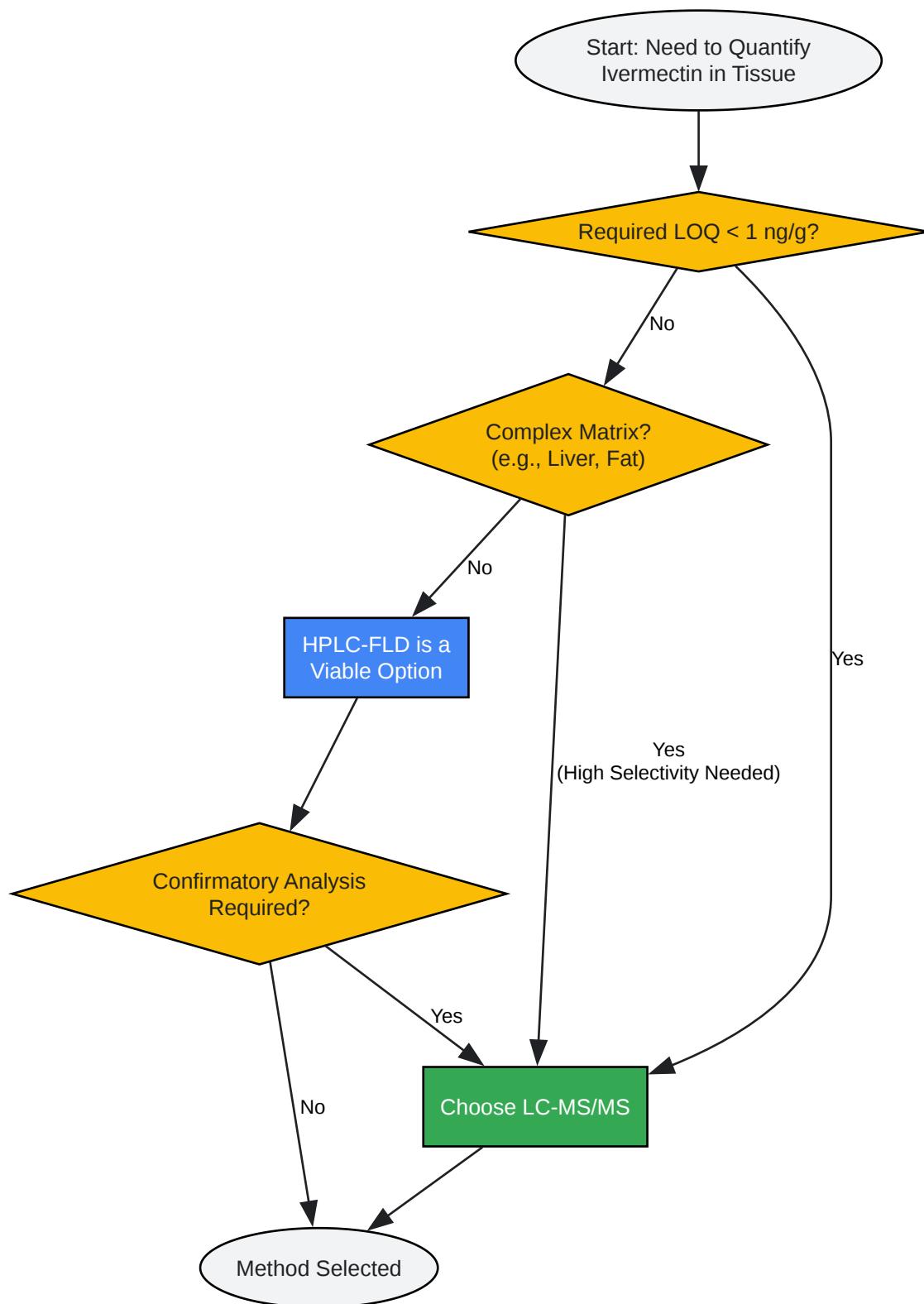
Tissue Type	Analytical Method	Linearity Range	LOQ (Limit of Quantification)	LOD (Limit of Detection)	Recovery (%)	Reference
Liver (Sheep)	HPLC	1 - 50 ng/g	0.48 ng/g	-	70 - 93.2	[8]
Kidney (Sheep)	HPLC	1 - 50 ng/g	1.02 ng/g	-	70 - 93.2	[8]
Muscle (Sheep)	HPLC	1 - 50 ng/g	0.18 ng/g	-	70 - 93.2	[8]
Adipose (Sheep)	HPLC	5 - 200 ng/g	2.65 ng/g	-	70 - 93.2	[8]
Muscle (Chicken)	LC-MS/MS	0.5 - 2.0 x MRL*	0.2 µg/kg	0.1 µg/kg	-	[9]
Plasma (Human)	LC-MS/MS	0.1 - 1000 ng/mL	0.1 ng/mL	-	-	[6]
Plasma (Human)	LC-MS/MS	0.97 - 384 ng/mL	0.97 ng/mL	-	-	[10]
Pharmaceutical	RP-HPLC-UV	1 - 32 µg/mL	8.79 µg/mL	2.93 µg/mL	-	[1][11][12]

*MRL: Maximum Residue Limit

Workflow Visualizations

The following diagrams illustrate the general sample preparation workflow and the logic for selecting an appropriate analytical method.



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